

Application Notes and Protocols for Chlorine Monoxide in Semiconductor Etching

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Compound of Interest

Compound Name: Chlorine monoxide

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Introduction

Chlorine-based plasma etching is a cornerstone of semiconductor fabrication, enabling the precise and anisotropic removal of various materials.[1][2] While gases like pure chlorine (Cl_2) and boron trichloride (BCl_3) are commonly used, the introduction of oxygen to chlorine plasmas can significantly alter the etching characteristics.[3] In these Cl_2/O_2 plasmas, the formation of **chlorine monoxide** (ClO) radicals plays a crucial, albeit complex, role in the etching mechanism.[3] Although not typically used as a primary etchant gas, understanding the behavior of ClO is vital for process optimization, particularly in achieving high selectivity and controlling etch profiles.

This document provides an overview of the role of **chlorine monoxide** in semiconductor etching, summarizing key quantitative data from related processes and outlining experimental protocols for Cl_2/O_2 -based plasma etching where ClO is a significant reactive species.

The Role of Chlorine Monoxide in Plasma Etching

In Cl_2/O_2 inductively coupled plasmas (ICP), **chlorine monoxide** is a significant reaction product.[3] While chlorine atoms are highly reactive with silicon, forming volatile silicon chlorides (e.g., SiCl_4), the presence of oxygen and the subsequent formation of ClO radicals introduce a competing mechanism of surface oxidation and chlorination.[2][3] The ClO radical can both chlorinate and oxidize the silicon surface.[3] This dual reactivity is critical for achieving

high selectivity, for instance, when etching silicon while needing to stop on a silicon dioxide layer. The formation of a thin oxide layer by oxygen and ClO on the silicon surface can passivate it, slowing the etch rate and allowing for precise control.

The balance between chlorination by Cl radicals and oxidation/chlorination by ClO and O radicals determines the overall etch rate, anisotropy, and selectivity of the process.

Data Presentation: Etching Performance in Chlorine-Based Plasmas

The following tables summarize quantitative data from experiments using chlorine-based plasmas, including those with oxygen additives where **chlorine monoxide** is an expected reactive species. These provide a baseline for understanding the performance of such etch processes.

Table 1: Silicon Etch Rates in Chlorine-Based Plasmas

Plasma Chemistry	Substrate	RF Power (W)	Pressure (mTorr)	Gas Flow (sccm)	Etch Rate (nm/min)	Reference
Cl ₂ /Ar	Silicon	500 (ICP), 100 (Bias)	10	Cl ₂ : 50, Ar: 10	~150	[4]
Cl ₂ /BCl ₃ /Ar	4H-SiC	800 (ICP), 100 (Bias)	5	Cl ₂ : 40, BCl ₃ : 10, Ar: 5	~220	[4]
Cl ₂ /SO ₂	Silicon	200-2500 (Source), 10-300 (Bias)	2-100	Cl ₂ : 20- 300, SO ₂ : 2-100	Not specified	[5]

Table 2: Process Parameters for GaAs/AlGaAs Etching in SiCl₄ Plasma

Parameter	Value
RF Power	5-20 W (low power regime), 25-150 W (high power regime)
DC Bias	< 60 V
Selectivity (GaAs:AlGaAs)	> 10000:1

This table illustrates the high selectivity achievable with chlorine-based chemistries, a characteristic influenced by the formation of passivating layers where species like ClO can play a role.[6]

Experimental Protocols

The following are generalized protocols for plasma etching using chlorine and oxygen-containing gas mixtures, which will involve the in-situ generation of **chlorine monoxide** radicals.

Protocol 1: General Silicon Etching with Cl₂/O₂ Plasma

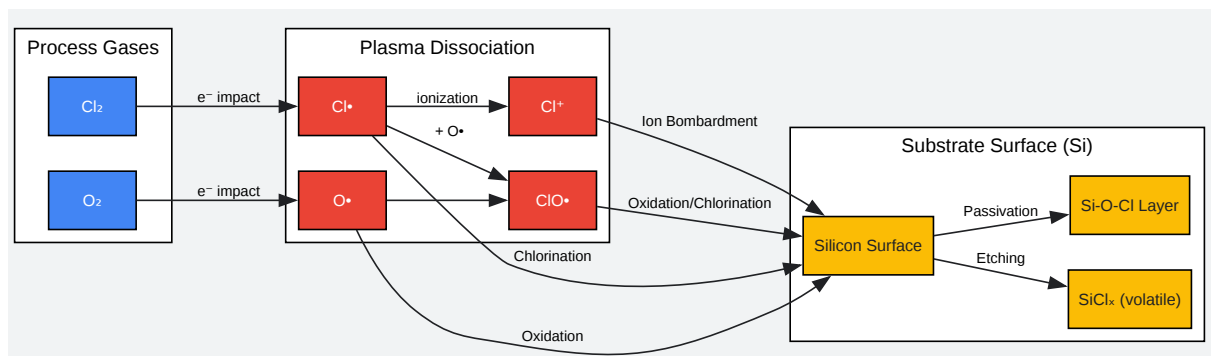
- Substrate Preparation:
 - Start with a clean, dry silicon wafer.
 - If necessary, perform a pre-clean step, for example, with an HF dip to remove native oxide.
 - Apply and pattern a suitable mask (e.g., photoresist or a hard mask like SiO₂) to define the areas to be etched.
- Chamber Preparation:
 - Ensure the plasma etch chamber is clean and has been properly conditioned to achieve reproducible results. A chamber wall coating, such as SiO₂, can significantly affect plasma chemistry.[3]
 - Load the prepared wafer onto the substrate electrode.

- Etching Process:
 - Evacuate the chamber to a base pressure typically below 10 mTorr.
 - Introduce the process gases. For a Cl_2/O_2 plasma, typical flow rates might be:
 - Cl_2 : 20-100 sccm
 - O_2 : 2-20 sccm
 - Ar (optional, for plasma stability and physical sputtering): 5-50 sccm
 - Set the chamber pressure to the desired operating point, for example, 5-50 mTorr.
 - Apply RF power to both the ICP source (to control plasma density) and the substrate electrode (to control ion energy). Typical values could be:
 - ICP Power: 300-1000 W
 - Bias Power: 50-200 W
 - Maintain a controlled substrate temperature, often between 20°C and 80°C.
 - The etching time will depend on the desired etch depth and the calibrated etch rate.
 - After the etch is complete, turn off the RF power and gas flows.
 - Purge the chamber with an inert gas like nitrogen before venting.
- Post-Etch Processing:
 - Remove the wafer from the chamber.
 - Strip the remaining mask material using appropriate wet or dry stripping methods.
 - Clean the wafer to remove any post-etch residues.

Visualizations

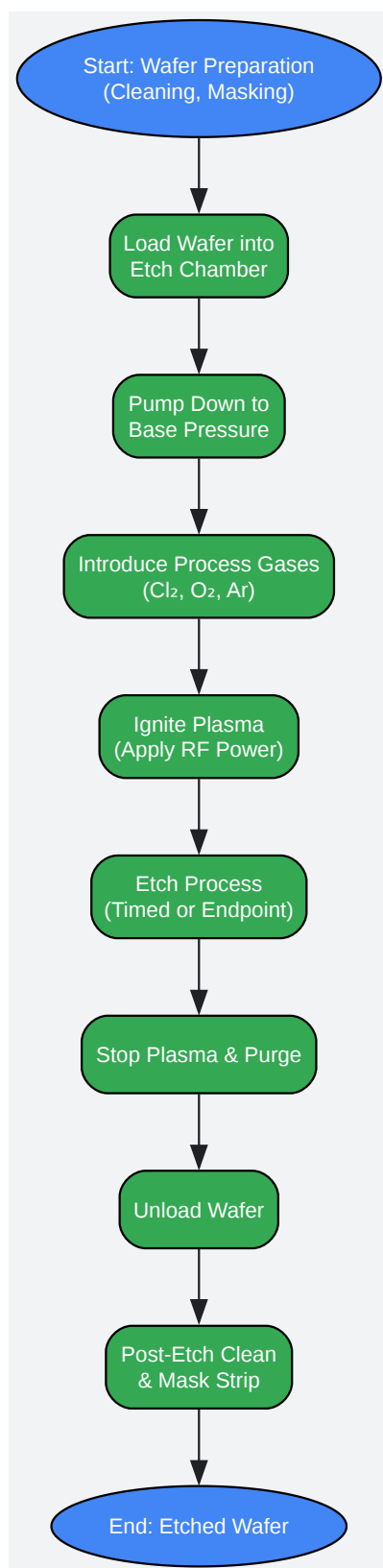
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical pathways in a Cl_2/O_2 plasma and a typical experimental workflow for a plasma etching process.



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Caption: Chemical pathways in a Cl_2/O_2 plasma for silicon etching.



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Caption: A typical experimental workflow for plasma etching.

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- To cite this document: BenchChem. [Application Notes and Protocols for Chlorine Monoxide in Semiconductor Etching]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205322#application-of-chlorine-monoxide-in-semiconductor-etching]

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